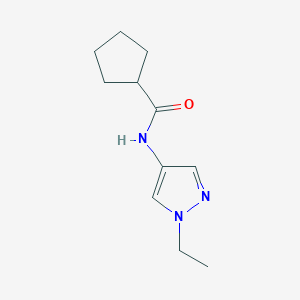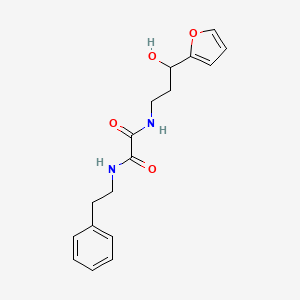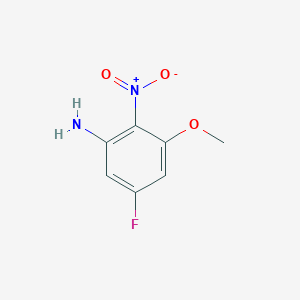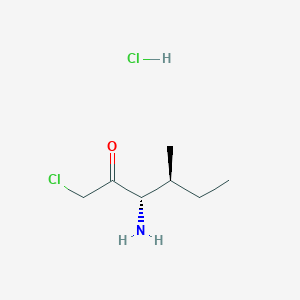![molecular formula C20H19ClN2O3S B2804691 N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methoxyphenoxy)acetamide CAS No. 923108-29-6](/img/structure/B2804691.png)
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methoxyphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methoxyphenoxy)acetamide, also known as C646, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. C646 is a potent inhibitor of histone acetyltransferase (HAT) p300/CBP-associated factor (PCAF), which plays a critical role in the regulation of gene expression.
Scientific Research Applications
Synthesis and Structural Characterization
Synthesis and Crystal Structure : Research has focused on the synthesis of thiazole derivatives and their structural characterization. The orientation of chlorophenyl and thiazole rings and their intermolecular interactions in the crystal have been detailed, providing insight into their molecular configurations (K. Saravanan et al., 2016).
Novel Synthesis Approaches : Studies have described new synthetic approaches for thiazoles and their derivatives, showcasing methods to produce compounds with antimicrobial activities. These synthetic routes enable the creation of a variety of derivatives for further biological evaluation (Wagnat W. Wardkhan et al., 2008).
Antimicrobial Activities
- Evaluation Against Microbial Strains : The antimicrobial properties of synthesized thiazole derivatives have been explored. Compounds were tested against bacterial and fungal strains, showing potential as antimicrobial agents. This line of research is crucial for developing new treatments against infectious diseases (Wagnat W. Wardkhan et al., 2008).
Potential Therapeutic Applications
Analgesic and Anti-inflammatory Activity : Diphenylamine derivatives, including those related to the compound of interest, have been synthesized and evaluated for their analgesic and anti-inflammatory activities. This research suggests the potential of these compounds in managing pain and inflammation, indicating a promising area for developing new therapeutic agents (Arvind Kumar et al., 2020).
Antioxidant Properties : The antioxidant potential of thiazole and benzimidazole derivatives has been studied. These compounds exhibit significant effects on lipid peroxidation levels and free radical scavenging, highlighting their potential in combating oxidative stress-related conditions (G. Ayhan-Kılcıgil et al., 2012).
Mechanism of Action
Target of Action
The primary targets of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methoxyphenoxy)acetamide are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
It’s known that the thiazole ring, a key structural component of this compound, is an important heterocycle in the world of chemistry . The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . These reactions could potentially influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Result of Action
Thiazole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities , which could potentially be influenced by this compound.
Action Environment
The influence of environmental factors on the compound’s action, efficacy, and stability is currently unknown. It’s known that the thiazole ring, a key structural component of this compound, is an important heterocycle in the world of chemistry . The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . These reactions could potentially be influenced by environmental factors.
properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(4-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3S/c1-25-17-6-8-18(9-7-17)26-12-19(24)22-11-10-16-13-27-20(23-16)14-2-4-15(21)5-3-14/h2-9,13H,10-12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWFHLVEJCTMIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methoxyphenoxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(methoxyimino)methyl]-3-[1-methyl-4-(4-nitrobenzoyl)-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B2804608.png)
![N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2804609.png)


![3-[3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazol-4-yl]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B2804615.png)


![N'-(4-methoxybenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2804619.png)

![N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-prop-2-enyloxamide](/img/structure/B2804624.png)

![N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2804628.png)
![N-(3,5-dimethoxyphenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]thiophene-2-sulfonamide](/img/structure/B2804630.png)
![3-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2804631.png)